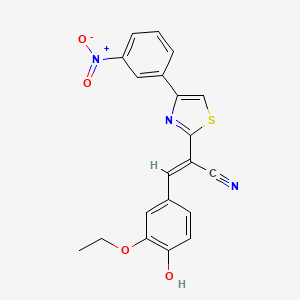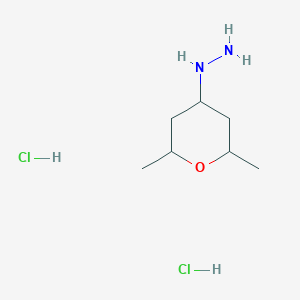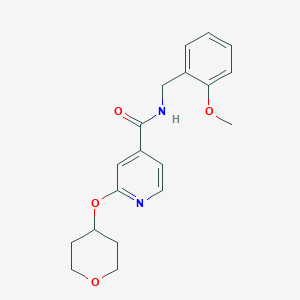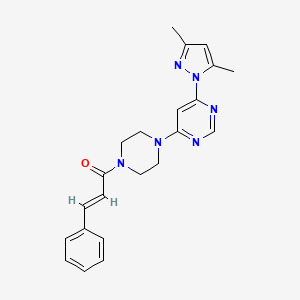
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains an azetidine ring and a thiazolidine-2,4-dione group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The compound likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom, and a thiazolidine-2,4-dione group, which is a five-membered ring containing sulfur and two carbonyl groups .
Applications De Recherche Scientifique
Antimalarial Activity
Research on hybrid molecules involving quinazolin-2,4-dione analogs, including structures with thiazolidine scaffolds, highlights potential antimalarial applications. These compounds have been structurally confirmed and analyzed using in silico molecular docking against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in malaria pathology. One such compound exhibited high binding affinity, indicating potential efficacy in antimalarial therapy (Abdelmonsef et al., 2020).
Antibacterial Activity
Synthesis of new thiazolidine-based compounds, including derivatives of thiazolidine-2,4-dione, demonstrates significant antibacterial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations comparable to standard drugs like oxacillin and cefuroxime. This suggests their potential as novel antibacterial agents (Trotsko et al., 2018).
Anticancer Potential
Certain thiazolidine-2,4-dione derivatives have shown promising anticancer properties. For example, 2H-chromene derivatives bearing thiazolidine-2,4-dione moieties were synthesized and evaluated for their anticancer activities. These compounds displayed growth inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Azizmohammadi et al., 2013).
Anti-inflammatory and Antimicrobial Effects
Studies on thiazolidine-2,4-dione derivatives also indicate potential anti-inflammatory and antimicrobial effects. For instance, a particular derivative significantly inhibited inducible nitric oxide synthase activity and production of prostaglandin E2, surpassing the efficacy of the commercial anti-inflammatory drug indomethacin (Ma et al., 2011). Additionally, new thiazolidinediones have been shown to affect endothelial cell activation and angiogenesis, suggesting their potential use in managing endothelial dysfunction and stimulating migration and tube formation (Rudnicki et al., 2016).
Mécanisme D'action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is believed to play a significant role in this interaction .
Biochemical Pathways
Thiazolidine derivatives are known to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches being employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Thiazolidine derivatives are known to exhibit diverse therapeutic and pharmaceutical activity .
Action Environment
The presence of sulfur in thiazolidine derivatives is known to enhance their pharmacological properties , which could potentially be influenced by environmental factors.
Analyse Biochimique
Biochemical Properties
3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibiting inhibitory effects . These interactions suggest that the compound may act as a neuroprotective agent, potentially useful in treating neurological disorders. Additionally, it has been shown to interact with various biomolecules, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate oxidative stress levels within cells, thereby affecting cellular components such as DNA, proteins, and lipids . This modulation can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with AChE and BChE results in the inhibition of these enzymes, affecting neurotransmitter levels and nerve signal transmission . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including chronic modulation of oxidative stress and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which further influence its biological activity . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c15-10-3-1-9(2-4-10)5-12(18)16-6-11(7-16)17-13(19)8-21-14(17)20/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQFCKVMBJARKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2578372.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)


![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2578385.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)


![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)

